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Compound of Interest

Compound Name:
2-Methyl-6-

(trifluoromethyl)nicotinic acid

Cat. No.: B1305685 Get Quote

CAS Number: 261635-93-2

This technical guide provides a comprehensive overview of 2-Methyl-6-
(trifluoromethyl)nicotinic acid, a key intermediate in pharmaceutical and agrochemical

research. This document is intended for researchers, scientists, and drug development

professionals, offering detailed information on its chemical properties, synthesis, and biological

significance.

Chemical and Physical Properties
2-Methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid. The

presence of both a methyl and a trifluoromethyl group on the pyridine ring significantly

influences its chemical and physical characteristics.
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Property Value Reference

CAS Number 261635-93-2 [1][2]

Molecular Formula C₈H₆F₃NO₂ [1]

Molecular Weight 205.13 g/mol [1]

IUPAC Name

2-methyl-6-

(trifluoromethyl)pyridine-3-

carboxylic acid

[1]

Appearance
White to cream crystals or

powder
[3]

Melting Point 139-141 °C

Boiling Point 253.0 ± 40.0 °C (predicted)

Density 1.414 ± 0.06 g/cm³ (predicted)

pKa 2.96 ± 0.10 (predicted) [4]

Solubility

Slightly soluble in water.

Soluble in acetonitrile and

methanol.

[4]

Synthesis
A widely adopted method for the synthesis of the ethyl ester of 2-Methyl-6-
(trifluoromethyl)nicotinic acid is outlined in patent WO2006059103A2.[5] This method, while

commonly used, can present challenges with incomplete reaction conversion.[5] The general

approach involves the condensation of (Z)-3-aminobut-2-enoic acid ethyl ester with an

appropriate trifluoromethyl-containing building block.[5] Subsequent hydrolysis of the resulting

ethyl 2-methyl-6-(trifluoromethyl)nicotinate would yield the desired carboxylic acid.

A general workflow for this synthesis is presented below.
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Starting Materials

Reaction Steps

Final Product

Ethyl acetoacetate

Amination

Ammonium carbamate Trifluoromethyl-containing building block

Condensation

(Z)-3-aminobut-2-enoic acid ethyl ester

Formation of enamine

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

Ring formation

Hydrolysis

2-Methyl-6-(trifluoromethyl)nicotinic acid

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Methyl-6-(trifluoromethyl)nicotinic acid.

Biological Activity and Signaling Pathways
This compound and its derivatives are of interest for their potential interaction with nicotinic

acetylcholine receptors (nAChRs).[6] nAChRs are ligand-gated ion channels that play crucial

roles in the central and peripheral nervous systems.[6] Modulation of nAChR activity has

therapeutic potential in a range of disorders.

Nicotinic Acetylcholine Receptor (nAChR) Signaling
Activation of nAChRs, particularly the α7 and α4β2 subtypes, can trigger intracellular signaling

cascades that are implicated in neuroprotection.[7] One of the key pathways activated

downstream of these receptors is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[7] This

pathway is central to cell survival and proliferation.
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The binding of an agonist, such as a modulator derived from 2-Methyl-6-
(trifluoromethyl)nicotinic acid, to the nAChR leads to the opening of the ion channel and an

influx of calcium ions (Ca²⁺).[7] The increase in intracellular calcium can, in turn, activate PI3K.

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate

phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also

known as Protein Kinase B), which is then phosphorylated and activated by phosphoinositide-

dependent kinase 1 (PDK1). Activated Akt proceeds to phosphorylate a variety of downstream

targets that promote cell survival and inhibit apoptosis.
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Caption: nAChR-mediated PI3K/Akt signaling pathway.

Experimental Protocols
Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
(Illustrative Protocol based on Patent WO2006059103A2)
This protocol is an illustrative example based on the general methodology described in the

patent literature.[5] Actual reaction conditions may require optimization.

Materials:

(Z)-3-aminobut-2-enoic acid ethyl ester

4-ethoxy-1,1,1-trifluoro-3-buten-2-one

Acetic acid

Ammonium acetate

Toluene

Sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Rotary evaporator

Standard laboratory glassware

Procedure:

To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in toluene, add (Z)-3-aminobut-2-enoic

acid ethyl ester, acetic acid, and ammonium acetate.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC) or gas chromatography (GC).

Upon completion, cool the reaction mixture to room temperature.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel or by distillation

under reduced pressure to yield ethyl 2-methyl-6-(trifluoromethyl)nicotinate.

Nicotinic Acetylcholine Receptor Binding Assay
(General Protocol)
This protocol provides a general framework for a competitive binding assay to determine the

affinity of a test compound for a specific nAChR subtype.

Materials:

Cell membranes expressing the desired nAChR subtype (e.g., α4β2 or α7)

Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-epibatidine)

Test compound (2-Methyl-6-(trifluoromethyl)nicotinic acid or its derivatives)

Assay buffer (e.g., Tris-HCl buffer)

Scintillation vials

Scintillation cocktail

Liquid scintillation counter

Glass fiber filters
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Filtration apparatus

Procedure:

Prepare a series of dilutions of the test compound.

In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed

concentration, and the different concentrations of the test compound or buffer (for total and

non-specific binding).

Incubate the plate at a specific temperature for a defined period to allow binding to reach

equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester. This separates the bound from the free radioligand.

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound

radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a liquid scintillation counter.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the

Cheng-Prusoff equation.

Conclusion
2-Methyl-6-(trifluoromethyl)nicotinic acid is a valuable building block in medicinal and

agricultural chemistry. Its synthesis, while established, may require optimization to achieve high

yields. The compound's potential as a modulator of nicotinic acetylcholine receptors,

particularly through the PI3K/Akt signaling pathway, makes it an interesting candidate for

further investigation in the context of neuroprotective and other therapeutic applications. The

experimental protocols provided herein offer a starting point for researchers to explore the

synthesis and biological activity of this and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1305685?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-6-_trifluoromethyl_nicotinic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-6-_trifluoromethyl_nicotinic-acid
https://www.scbt.com/p/2-methyl-6-trifluoromethyl-pyridine-3-carboxylic-acid-261635-93-2
https://www.thermofisher.com/order/catalog/product/H33003.09
https://m.chemicalbook.com/ProductChemicalPropertiesCB3440751_EN.htm
https://patents.google.com/patent/CN114716320A/en
https://patents.google.com/patent/CN114716320A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC7610230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7610230/
https://www.ncbi.nlm.nih.gov/books/NBK543551/
https://www.ncbi.nlm.nih.gov/books/NBK543551/
https://www.benchchem.com/product/b1305685#2-methyl-6-trifluoromethyl-nicotinic-acid-cas-number
https://www.benchchem.com/product/b1305685#2-methyl-6-trifluoromethyl-nicotinic-acid-cas-number
https://www.benchchem.com/product/b1305685#2-methyl-6-trifluoromethyl-nicotinic-acid-cas-number
https://www.benchchem.com/product/b1305685#2-methyl-6-trifluoromethyl-nicotinic-acid-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1305685?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

